Isosulochrin

Description

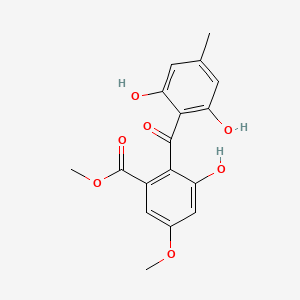

Structure

2D Structure

3D Structure

Properties

CAS No. |

77282-68-9 |

|---|---|

Molecular Formula |

C17H16O7 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C17H16O7/c1-8-4-11(18)15(12(19)5-8)16(21)14-10(17(22)24-3)6-9(23-2)7-13(14)20/h4-7,18-20H,1-3H3 |

InChI Key |

XKIBNYJGNBTYMP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)OC)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2O)OC)C(=O)OC)O |

Pictograms |

Environmental Hazard |

Synonyms |

isosulochrin |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of Isosulochrin

Historical Perspectives on Isosulochrin Discovery

This compound, a benzophenone (B1666685) natural product, was first reported as a metabolite from the fungus Aspergillus wentii. nih.gov Its discovery is part of the broader scientific effort to identify and characterize secondary metabolites from microorganisms, which are known for producing a vast array of structurally diverse and biologically active compounds. mdpi.comnih.gov While the initial discovery linked this compound to Aspergillus, subsequent research has revealed its production by a wider range of fungal species, particularly those living as endophytes within plants. A key aspect of its history is its identification as a precursor in the biosynthesis of other complex natural products, such as pestheic acid and maldoxin (B1254024). mdpi.comnih.govmdpi.com The biosynthesis of these more complex molecules can involve processes like oxidative cleavage of anthraquinones to form this compound, which then undergoes further enzymatic modifications like chlorination and oxidative cyclization. nih.govmdpi.com

Mycological Sources and Ecological Niche of this compound Producers

This compound is produced by several species of fungi, many of which occupy specific ecological niches. These fungi are often found in association with plants, living as endophytes. mdpi.comnih.gov Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease, and they are recognized as a prolific source of novel bioactive compounds. mdpi.comnih.govnih.gov The production of secondary metabolites like this compound by these fungi is thought to play a role in the complex interactions between the fungus, its host plant, and the surrounding environment. ufmg.br

| Producing Organism | Genus | Reported Source/Niche |

| Aspergillus wentii | Aspergillus | Fungus nih.govuni-duesseldorf.de |

| Pestalotiopsis fici | Pestalotiopsis | Endophytic fungus nih.govnih.gov |

| Pestalotiopsis theae | Pestalotiopsis | Endophytic fungus mdpi.comd-nb.info |

| Chaetomium sp. | Chaetomium | Endophytic fungus from Sapium ellipticum mdpi.comnih.govresearchgate.net |

| Curvularia sp. | Curvularia | Endophytic fungus from Ocotea corymbosa ufmg.br |

| Coniochaeta sp. | Coniochaeta | Endolichenic fungus acs.org |

| Aspergillus fumigatus | Aspergillus | Ubiquitous fungus, known human pathogen researchgate.netnih.govwikipedia.orgplos.org |

Endophytic fungi have emerged as significant producers of this compound. mdpi.comnih.govnih.gov These fungi live symbiotically within plant tissues and are a rich source of chemically diverse secondary metabolites. mdpi.comnih.gov The discovery of this compound from various endophytic fungi, such as Pestalotiopsis fici, Pestalotiopsis theae, and Chaetomium sp., highlights the importance of this ecological group in natural product research. nih.govmdpi.comresearchgate.net For instance, Pestalotiopsis fici, an endophyte isolated from plants, has been shown to produce this compound along with other bioactive compounds. nih.govresearchgate.net Similarly, Chaetomium sp., an endophytic fungus isolated from the medicinal plant Sapium ellipticum, was found to produce this compound, particularly under specific cultivation conditions. nih.govresearchgate.net The ability of these endophytic fungi to synthesize such compounds may be linked to genetic transfers between the fungus and its host plant over evolutionary time. ufmg.br

The production of this compound by its fungal sources can be significantly influenced by cultivation conditions. Researchers have employed several strategies to induce or enhance its production in laboratory settings, often by activating silent biosynthetic gene clusters. nih.govfrontiersin.org

Co-cultivation: One effective strategy is the co-cultivation of an this compound-producing fungus with other microorganisms. nih.govuni-duesseldorf.de For example, when the endophytic fungus Chaetomium sp. was co-cultured with the bacterium Bacillus subtilis, the production of this compound was detected, whereas it was absent in axenic fungal cultures. mdpi.comnih.govresearchgate.net This induction is believed to be a response to the microbial competition, mimicking the natural environment. uni-duesseldorf.de

Epigenetic Modification: The use of epigenetic modifiers is another powerful tool. frontiersin.org Treating fungal cultures with DNA methyltransferase (DNMT) inhibitors like 5-azacytidine (B1684299) or histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) has been shown to induce or enhance this compound production. mdpi.comnih.govnih.gov In studies with Chaetomium sp., the addition of SAHA or 5-azacytidine to the culture medium led to a significant accumulation of this compound. mdpi.comnih.gov Treatment of Pestalotiopsis crassiuscula with 5-azacytidine also enhanced the production of this compound. mdpi.com

OSMAC Approach: The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, pH, and temperature, is a general strategy used to explore the full chemical potential of a microorganism and can be applied to optimize this compound production. nih.govuni-duesseldorf.de

| Strategy | Specific Method | Organism | Outcome |

| Co-cultivation | Mixed fermentation with Bacillus subtilis | Chaetomium sp. | Induction of this compound production. mdpi.comnih.govresearchgate.net |

| Epigenetic Modification | Treatment with SAHA or 5-azacytidine | Chaetomium sp. | Enhanced accumulation of this compound. mdpi.comnih.govnih.gov |

| Epigenetic Modification | Treatment with 5-azacytidine | Pestalotiopsis crassiuscula | Enhanced production of this compound. mdpi.com |

Endophytic Fungi as Key Producers

Advanced Isolation Methodologies in this compound Research

The isolation and purification of this compound from fungal fermentation extracts involve a combination of modern chromatographic techniques. The specific methods used depend on the scale of the fermentation and the complexity of the crude extract. d-nb.info

A typical isolation procedure begins with the extraction of the fermented material (e.g., rice medium and mycelia) with an organic solvent like ethyl acetate (B1210297). The resulting crude extract is then subjected to a series of chromatographic steps. mdpi.com

Initial Fractionation: Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel is often used for the initial fractionation of the crude extract, using a gradient of solvents such as petroleum ether and ethyl acetate. mdpi.com

Column Chromatography: The fractions obtained from VLC are further purified using various types of column chromatography.

Sephadex LH-20 Column Chromatography: This technique, which separates molecules based on their size, is frequently used for further purification, typically with methanol (B129727) or a chloroform-methanol mixture as the eluent. mdpi.comacs.org

ODS Column Chromatography: Open-column chromatography using octadecylsilane (B103800) (ODS) as the stationary phase with a methanol-water gradient is another common step. mdpi.com

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure this compound almost invariably involves Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comacs.org This is typically performed on a semi-preparative C18 column using a gradient of an organic solvent (like methanol or acetonitrile) in water. mdpi.comacs.org

| Isolation Step | Chromatographic Method | Stationary Phase | Mobile Phase Example |

| Initial Fractionation | Vacuum Liquid Chromatography (VLC) | Silica Gel | Petroleum Ether-Ethyl Acetate Gradient mdpi.com |

| Intermediate Purification | Column Chromatography | Sephadex LH-20 | Methanol mdpi.comacs.org |

| Intermediate Purification | Column Chromatography | ODS (C18) | Methanol-Water Gradient mdpi.com |

| Final Purification | Reverse-Phase HPLC (RP-HPLC) | C18 | Methanol-Water or Acetonitrile-Water Gradient mdpi.comacs.org |

Biosynthetic Pathway Elucidation of Isosulochrin

General Polyketide Biosynthesis Framework for Isosulochrin

The biosynthesis of this compound follows the general principles of fungal polyketide synthesis. nih.govquizlet.com Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.gov The core of this process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). bris.ac.ukutexas.edu These enzymes facilitate the iterative condensation of two-carbon units to build a linear polyketide chain. quizlet.com This chain then undergoes a series of modifications, including cyclization and aromatization, to yield the characteristic polyketide scaffold. researchgate.netplos.org In fungi, the polyketide pathway is a common route for the production of a wide array of secondary metabolites. nih.gov The biosynthesis of this compound is specifically linked to the "emodin family" of fungal natural products, which are all derived from the key intermediate, emodin (B1671224). nih.gov

Enzymatic Catalysis in this compound Biosynthesis

The synthesis of this compound is not the work of a single enzyme but rather a cascade of enzymatic activities. mt.comnih.govrsc.org This section details the roles of the key enzymes involved in this intricate process.

Polyketide Synthase (PKS) Involvement

The initial steps of this compound biosynthesis are governed by a non-reducing polyketide synthase (PKS). uniprot.orguniprot.org In the endophytic fungus Pestalotiopsis fici, this PKS is identified as ptaA. uniprot.orguniprot.org PKS enzymes are large, modular proteins that catalyze the stepwise condensation of acyl-CoA units to form a polyketide chain. chemrxiv.orgnih.gov The ptaA protein is responsible for the condensation of acetate (B1210297) and malonate units to form the initial polyketide backbone. uniprot.orguniprot.org A notable feature of ptaA is its lack of a thioesterase/Claisen-like cyclase (TE/CLC) domain, which is typically responsible for releasing the completed polyketide chain. uniprot.orguniprot.org Instead, the hydrolysis and Claisen cyclization of the polyketide intermediate are catalyzed by a separate enzyme, ptaB, which contains a beta-lactamase domain. uniprot.orguniprot.org This protein is thought to hydrolyze the thioester bond linking the polyketide intermediate to the acyl carrier protein (ACP) of ptaA, releasing atrochrysone (B1255113) carboxylic acid. uniprot.org

Role of Oxidoreductases and Methyltransferases

Following the initial PKS-mediated steps, a series of oxidoreductases and methyltransferases are crucial for the transformation of intermediates. uniprot.org After the formation of endocrocin (B1203551), it spontaneously decarboxylates to yield emodin. uniprot.org An O-methyltransferase, either ptaH or ptaI, then methylates emodin to form physcion (B1677767). uniprot.org The subsequent oxidative cleavage of physcion is catalyzed by PtaJ, and a putative NADH-dependent oxidoreductase, PtaF, may also participate in this step. uniprot.org This cleavage, followed by rotation of the intermediate, produces desmethylthis compound. uniprot.org The final step in the formation of this compound is the methylation of desmethylthis compound, a reaction also catalyzed by one of the O-methyltransferases, ptaH or ptaI. uniprot.org Methyltransferases are a class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate. nih.gov

Halogenase Activity in Related Metabolite Formation

While this compound itself is not halogenated, a related metabolite, chlorothis compound (B1245648), is produced through the action of a halogenase. uniprot.orguniprot.org Halogenases are enzymes that catalyze the incorporation of halogen atoms into organic molecules. mdpi.comnih.gov In the biosynthetic pathway of pestheic acid, of which this compound is an intermediate, a flavin-dependent halogenase named ptaM is responsible for the chlorination of this compound. uniprot.orguniprot.orgresearchgate.net This chlorination occurs on the cyclohexadienone B ring of the this compound molecule to produce chlorothis compound. uniprot.org The discovery of halogenated natural products is significant as the presence of a halogen can enhance the biological activity of a compound. mdpi.comnih.gov

Key Intermediates and Branching Pathways to this compound

The biosynthetic pathway to this compound involves several key intermediates, demonstrating a branched pathway. The process begins with the PKS-catalyzed formation of a polyketide chain, which is then cyclized to form atrochrysone carboxylic acid. uniprot.org This intermediate spontaneously dehydrates to endocrocin anthrone (B1665570), which is then converted to endocrocin by the anthrone oxygenase ptaC. uniprot.org Spontaneous decarboxylation of endocrocin leads to the formation of emodin, a crucial branch point in the biosynthesis of many fungal polyketides. nih.govuniprot.org From emodin, the pathway proceeds through physcion and desmethylthis compound to finally yield this compound. uniprot.org This core structure can then be further modified, for instance by chlorination to form chlorothis compound, or it can serve as a precursor for more complex molecules like pestheic acid. uniprot.orguniprot.org The isolation of various related compounds from Pestalotiopsis fici suggests a complex network of branching pathways originating from these key intermediates. mdpi.comtandfonline.com

Genetic Basis of this compound Biosynthesis

The enzymes responsible for this compound biosynthesis are encoded by a set of genes organized in a biosynthetic gene cluster (BGC). nih.govnih.gov In Pestalotiopsis fici, this is known as the pestheic acid biosynthetic (pta) gene cluster. nih.gov This cluster was identified through genome scanning and contains the genes for the non-reducing PKS (ptaA), various modification enzymes (oxidoreductases, methyltransferases, halogenase), and regulatory proteins. uniprot.orgnih.gov Gene disruption experiments have been crucial in confirming the function of individual genes within the cluster. nih.gov For example, the disruption of the dihydrogeodin (B1209276) oxidase gene, ptaE, was shown to be essential for the formation of the diphenyl ether structure of pestheic acid, a downstream product of this compound. nih.gov Similarly, the ptaM gene was confirmed to encode the flavin-dependent halogenase responsible for chlorination. nih.gov The organization of biosynthetic genes into clusters is a common feature in fungi and allows for the coordinated regulation of the entire metabolic pathway. nih.govfrontiersin.org The expression of the pta cluster has been shown to be induced in specific fermentation media. uniprot.org

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in biosynthetic gene clusters (BGCs). nih.gov The identification and characterization of these clusters are the first steps in elucidating the biosynthetic pathway of a natural product.

For this compound and related compounds, genome scanning and analysis have been instrumental. In the endophytic fungus Pestalotiopsis fici, the biosynthetic gene cluster for pestheic acid, a related diphenyl ether, was identified and designated as the pta cluster. nih.gov This cluster was found to encode a nonreducing polyketide synthase (NR-PKS), several modification enzymes, and three regulators. nih.gov The discovery of the pta cluster provided a foundational model for understanding the biosynthesis of similar diphenyl ethers.

The general approach to identifying BGCs involves using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and ClusterMine360. secondarymetabolites.orgsemanticscholar.org These tools scan fungal genomes for signature genes, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are key enzymes in secondary metabolite biosynthesis. semanticscholar.org Once a putative BGC is identified, its boundaries are defined, and the functions of the individual genes within the cluster are predicted based on homology to known enzymes. bioinformatics.nl

The biosynthesis of this compound is proposed to proceed through the formation of a polyketide backbone, which then undergoes cyclization to form a benzophenone (B1666685) intermediate. nih.gov This is followed by chlorination and an oxidative coupling reaction to form the characteristic diphenyl ether skeleton. nih.gov Key enzymes in this process include a PKS, a halogenase, and a dihydrogeodin oxidase. nih.gov The identification of the genes encoding these enzymes within a single cluster provides strong evidence for their involvement in the biosynthesis of the target compound.

Functional Genomics Approaches in Pathway Confirmation

Functional genomics provides the experimental evidence needed to confirm the proposed functions of genes within a BGC. ebi.ac.uk This involves a range of techniques aimed at understanding how the genome, transcripts, proteins, and metabolites work together to produce a specific phenotype, in this case, the production of this compound. ebi.ac.uk

A primary method in functional genomics is gene disruption or knockout. By inactivating a specific gene in the BGC, researchers can observe the effect on the metabolic profile of the fungus. For instance, disruption of the ptaE gene, encoding a dihydrogeodin oxidase, in P. fici was shown to be essential for the formation of the diphenyl ether structure of pestheic acid. nih.gov Similarly, the inactivation of ptaM, which encodes a flavin-dependent halogenase, confirmed its role in the chlorination step of the pathway. nih.gov

Another powerful technique is the heterologous expression of biosynthetic genes. This involves transferring the genes from the native producer organism into a well-characterized host, such as Aspergillus oryzae. This approach allows for the study of enzyme function in a simplified genetic background. For example, the heterologous expression of a PKS gene from a BGC can confirm its role in producing the initial polyketide scaffold.

Transcriptomics, the study of the complete set of RNA transcripts, can also provide insights into pathway regulation. By comparing the gene expression profiles of the fungus under conditions that induce or suppress this compound production, researchers can identify which genes in the BGC are co-regulated. elifesciences.org

Strategies for Biosynthesis Enhancement and Pathway Engineering

Once the biosynthetic pathway of this compound is understood, various strategies can be employed to enhance its production or to engineer the pathway to create novel derivatives.

Epigenetic Modifiers in Fungal Metabolite Production

Many fungal BGCs are "silent" or poorly expressed under standard laboratory conditions. researchgate.net Epigenetic modifiers are small molecules that can alter the chromatin structure, leading to the activation of these silent gene clusters. nih.gov This approach has proven effective for inducing or enhancing the production of various fungal secondary metabolites, including this compound.

Two main classes of epigenetic modifiers are used:

DNA methyltransferase (DNMT) inhibitors: These compounds, such as 5-azacytidine (B1684299), prevent the methylation of DNA. DNA methylation is often associated with gene silencing, so inhibiting this process can lead to gene activation. mdpi.com

Histone deacetylase (HDAC) inhibitors: Molecules like suberoylanilide hydroxamic acid (SAHA) and sodium butyrate (B1204436) inhibit the removal of acetyl groups from histones. nih.gov Histone acetylation is generally linked to a more open chromatin structure, which facilitates transcription. nih.gov

Studies have shown that treating the endophytic fungus Chaetomium sp. with either 5-azacytidine or SAHA resulted in an enhanced accumulation of this compound. uni-duesseldorf.demdpi.com Similarly, the treatment of Pestalotiopsis crassiuscula with 5-azacytidine also led to an increased production of this compound. nih.gov These findings highlight the potential of epigenetic modification as a tool to unlock the biosynthetic potential of fungi. nih.gov

| Epigenetic Modifier | Fungal Species | Effect on this compound Production |

| 5-Azacytidine | Chaetomium sp. | Enhanced accumulation uni-duesseldorf.demdpi.com |

| Suberoylanilide hydroxamic acid (SAHA) | Chaetomium sp. | Enhanced accumulation uni-duesseldorf.demdpi.com |

| 5-Azacytidine | Pestalotiopsis crassiuscula | Enhanced production nih.gov |

Co-culture Approaches for Inducing this compound Biosynthesis

Co-cultivation, or mixed fermentation, involves growing two or more different microorganisms together. uni-duesseldorf.de This strategy mimics the natural environment where microbes compete for resources and space, often triggering the production of secondary metabolites as a defense mechanism. uni-duesseldorf.de This interaction can lead to the activation of silent BGCs and the production of novel compounds or the enhanced synthesis of known metabolites. mdpi.com

The co-culture of the endophytic fungus Chaetomium sp. with the bacterium Bacillus subtilis was found to induce the production of this compound. mdpi.com Interestingly, this compound was detected in the co-culture but not in the axenic cultures of either microorganism, suggesting that the interaction between the two species was necessary to trigger its biosynthesis. uni-duesseldorf.de Further investigation suggested that physical contact between the fungus and the bacterium was likely required for this induction. uni-duesseldorf.de

Transcriptional Regulation of Biosynthetic Genes

The expression of genes within a BGC is controlled by transcription factors (TFs), which are proteins that bind to specific DNA sequences to regulate the rate of transcription. wikipedia.org Understanding the transcriptional regulation of the this compound BGC is key to engineering its expression.

BGCs often contain one or more regulatory genes that encode specific TFs. These TFs can act as activators or repressors of the other genes in the cluster. For example, the pta cluster for pestheic acid contains three putative regulatory genes. nih.gov The manipulation of these regulatory genes can be a powerful strategy to enhance metabolite production. Overexpression of an activator gene or deletion of a repressor gene can lead to a significant increase in the output of the biosynthetic pathway.

Chemical Synthesis and Derivatization of Isosulochrin

Strategies for Total Synthesis of Isosulochrin and Related Analogs

The total synthesis of natural products is a fundamental field in organic chemistry that serves to confirm molecular structures, provide material for biological testing, and drive the development of new synthetic methods. organic-chemistry.orgscripps.edu The synthesis of this compound and its analogs, such as chlorothis compound (B1245648), provides a practical platform for applying and refining synthetic strategies.

An efficient total synthesis for both this compound and its chlorinated analog, chlorothis compound, has been successfully developed. nih.gov A key challenge in synthesizing substituted benzophenones like this compound is the controlled formation of the central ketone linkage between the two aromatic rings and the regioselective installation of various substituents. The synthesis of chlorothis compound, a closely related analog, hinged on a novel ortho-selective chlorination of a phenolic precursor. nih.gov This strategic step highlights the importance of developing specific reactions to overcome regiochemical challenges. Once the core benzophenone (B1666685) structure is established, final modifications can yield the target natural product. The total synthesis not only provides access to this compound itself but also enables the creation of analogs for further study. grantome.com

| Table 1: Key Analogs of this compound Synthesized | | :--- | :--- | | Compound | Significance | | Chlorothis compound | A chlorinated analog whose synthesis was achieved via a novel ortho-selective chlorination. nih.gov | | Dechlorodihydromaldoxin | An analog produced through the biomimetic elaboration of this compound. nih.gov |

Biomimetic Synthesis Approaches to this compound-derived Scaffolds

Biomimetic synthesis is a strategic approach where laboratory synthesis is designed to mimic the biosynthetic pathways found in nature. engineering.org.cn This can lead to highly efficient and elegant constructions of complex natural products. engineering.org.cn this compound serves as a key intermediate in the biogenesis of several spirocyclic and lactone-containing natural products.

Researchers have successfully applied a biomimetic approach to convert synthetically prepared this compound and chlorothis compound into more complex molecules. nih.gov This strategy validates proposed biosynthetic pathways and provides synthetic access to intricate molecular architectures. For instance, this compound has been biomimetically transformed into dechlorodihydromaldoxin. nih.gov Similarly, the synthetic chlorothis compound was converted to dihydromaldoxin, maldoxone, and maldoxin (B1254024) through a route that likely mimics natural processes. nih.gov These transformations typically involve oxidative dearomatization and subsequent intramolecular cyclizations, demonstrating how a relatively simple precursor can give rise to significant molecular complexity.

| Table 2: Biomimetic Transformations of this compound and Chlorothis compound | | :--- | :--- | :--- | | Starting Material | Product(s) | Transformation Type | | this compound | Dechlorodihydromaldoxin | Biomimetic Elaboration nih.gov | | Chlorothis compound | Dihydromaldoxin, Maldoxone, Maldoxin | Biomimetic Elaboration nih.gov |

Development of Synthetic Methodologies Relevant to this compound Structure

The pursuit of natural product total synthesis often necessitates the invention of new chemical reactions and methodologies. nih.gov The structure of this compound, a substituted diaryl ketone, presents specific synthetic challenges that have spurred methodological development. The core of this compound is a benzophenone framework, and its synthesis requires effective methods for carbon-carbon bond formation between two functionalized aryl rings.

A significant methodological advancement relevant to this compound's synthesis is the development of a novel ortho-selective chlorination of a phenol (B47542) using sulfuryl chloride in the presence of 2,2,6,6-tetramethylpiperidine. nih.gov This reaction was a crucial step in the total synthesis of chlorothis compound, a precursor for other related natural products. nih.gov The ability to control the position of halogenation on an electron-rich aromatic ring is a powerful tool in organic synthesis, enabling the precise construction of substituted aromatic compounds. unistra.fr The development of such selective reactions is critical for efficient and high-yielding synthetic routes, avoiding the need for cumbersome protecting group manipulations or the separation of isomeric mixtures. unistra.fr

Regio- and Stereoselective Synthetic Transformations

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product) is a central theme in modern organic synthesis. mdpi.comnih.gov While this compound itself is achiral, its conversion into more complex, chiral natural products requires highly controlled stereoselective reactions.

The synthesis of chlorothis compound provides an excellent example of a regioselective transformation. The directed chlorination of a phenol with sulfuryl chloride and a bulky base achieved chlorination specifically at the ortho position to the hydroxyl group, overcoming the inherent electronic biases of the substrate that might have led to a mixture of products. nih.gov This level of control is essential for building complex molecules in a predictable manner. nih.gov

Furthermore, the biomimetic conversion of the achiral chlorothis compound into chiral molecules like dihydromaldoxin implies that the subsequent oxidative cyclization steps proceed with a degree of stereocontrol. nih.gov Although the specific details of the stereoselectivity were not the focus of the initial report, achieving the synthesis of a single diastereomer of a complex natural product from an achiral precursor is a hallmark of an elegant and powerful synthetic strategy. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms of Isosulochrin

Research on Cellular and Molecular Interactions of Isosulochrin

The study of this compound's interactions at the cellular and molecular level is fundamental to understanding its biological function. As a member of the emodin (B1671224) family, which is known for a wide array of bioactivities including antiviral, antifungal, and anti-inflammatory properties, this compound's effects are presumed to stem from its engagement with various cellular components. rsc.orgnih.gov

Molecular interactions are the foundation of cellular processes like recognition, regulation, and signaling. While specific protein targets or binding partners for this compound are not yet fully elucidated in the available research, studies on biosynthetically related compounds provide insight. For instance, the interaction between the halogenase enzyme PtaM and this compound has been demonstrated in vitro, where the enzyme specifically catalyzes the chlorination of this compound, indicating a precise molecular recognition event. rsc.org This interaction highlights the substrate specificity of enzymes involved in the modification of this compound. The biological activities observed, such as cytotoxicity in related compounds, are the downstream consequences of these initial molecular interactions. mdpi.com

Exploration of this compound's Modulatory Effects on Biological Pathways

This compound's influence extends to the modulation of complex biological pathways, most notably its own biosynthesis. The production of this compound in the fungus Pestalotiopsis crassiuscula has been shown to be significantly enhanced by treatment with 5-azacytidine (B1684299), a DNA methyltransferase (DNMT) inhibitor. nih.gov This suggests that the biosynthetic gene cluster responsible for this compound production is under epigenetic regulation and can be activated by interfering with DNA methylation. nih.gov The use of such epigenetic modifiers is an effective strategy for activating silent or weakly expressed biosynthetic pathways in fungi. nih.gov

Furthermore, the broader family of emodin-derived compounds, to which this compound belongs, is known to affect numerous pathways related to their diverse bioactivities, such as those involved in inflammation, cell proliferation, and viral replication. rsc.orgnih.gov While direct evidence for this compound's effect on these pathways is still emerging, its structural relationship to compounds like emodin suggests it may share the ability to modulate similar cellular signaling cascades. rsc.orgnih.gov

Mechanistic Studies of this compound in In Vitro Systems

In vitro studies provide a controlled environment to dissect the specific mechanisms of action of natural products. A key mechanistic insight comes from an in vitro assay involving the enzyme PtaM, a halogenase. This study demonstrated that PtaM converts this compound into chlorothis compound (B1245648) but does not act on other related molecules like RES-1214-1, confirming a strict substrate specificity and showing that halogenation is a precise step in the biosynthetic pathway. rsc.org This enzyme can also catalyze the bromination of this compound, creating a brominated analogue. rsc.org

While this compound itself was not reported as cytotoxic in one study, its direct derivative, chlorothis compound, which is formed through enzymatic action on this compound, has been shown to possess modest cytotoxic effects. rsc.orgmdpi.com In in vitro assays, chlorothis compound displayed inhibitory activity against several human cancer cell lines. mdpi.comresearchgate.net These findings indicate that the biological activity of this compound can be significantly altered through enzymatic modification.

Table 1: In Vitro Cytotoxicity of Chlorothis compound

| Cell Line | IC₅₀ (μM) | Source |

| HeLa | 35.2 | mdpi.com |

| T24 | Moderate Cytotoxicity | researchgate.net |

| MCF-7 | Moderate Cytotoxicity | researchgate.net |

Comparative Analysis of Biological Activities with Biosynthetically Related Compounds

This compound is part of a large family of fungal metabolites derived from the anthraquinone (B42736) emodin. nih.govrsc.org Comparing the bioactivities of this compound with its relatives provides valuable context for its potential functions.

Chlorothis compound: As its direct halogenated derivative, chlorothis compound exhibits modest cytotoxicity against HeLa, T24, and MCF-7 cancer cell lines, a property not observed for the parent this compound in the same study. mdpi.comresearchgate.net

Emodin: The foundational precursor of the family, emodin, displays a vast range of potent biological activities, including antiviral, antifungal, antitumor, and anti-inflammatory effects. rsc.orgnih.gov

Pestalotiones: Several other compounds isolated from Pestalotiopsis theae alongside this compound and chlorothis compound showed different activities. Pestalotiones A and B exhibited antioxidant activity by scavenging DPPH radicals. mdpi.com Pestalotether D, a diphenyl ether also isolated from the fungus, showed cytotoxicity against MCF-7 and HeLa cell lines. mdpi.com

Other Related Compounds: The broader emodin family includes diverse structural classes such as grisandienes (e.g., geodin), other diphenyl ethers (e.g., pestheic acid), and xanthones, many of which are biologically active. nih.govrsc.org For example, some compounds related to the xanthone (B1684191) core structure have been investigated for antimycobacterial activity. mdpi.com This diversity in structure and function, originating from common biosynthetic precursors, highlights the chemical versatility of fungal metabolic pathways. nih.gov

This comparative approach underscores that subtle structural modifications, such as the halogenation that converts this compound to chlorothis compound, can dramatically alter biological activity. rsc.orgmdpi.com

No Published Structure-Activity Relationship (SAR) Studies Found for this compound Analogs

Despite a comprehensive search of scientific literature, no dedicated Structure-Activity Relationship (SAR) studies focusing on the chemical compound this compound and its analogs have been identified. The existing research on this compound is primarily centered on its isolation from natural sources and initial, limited biological screenings.

This compound, a benzophenone (B1666685) derivative, has been isolated from various endophytic fungi, including Pestalotiopsis guepinii. scielo.br However, the scientific community has not published research exploring the systematic modification of its structure to understand how these changes impact its biological activity.

Our investigation sought to uncover research pertaining to the following areas, as specified in the requested outline:

Structure Activity Relationship Sar Studies of Isosulochrin Analogs

Advanced Analytical Techniques in Isosulochrin Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS-based methods)

The definitive identification and structural characterization of Isosulochrin are accomplished through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). amazonaws.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nptel.ac.inlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides extensive structural information by probing the magnetic properties of atomic nuclei. researchgate.net For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: ¹H NMR (Proton NMR) spectra reveal the different types of protons present in the molecule and their relative numbers. ¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the complete structure of this compound. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound with high accuracy. lehigh.edu High-Resolution Mass Spectrometry (HRMS) is particularly valuable in providing the precise molecular formula. lehigh.edu Different ionization techniques can be utilized:

Electron Ionization (EI): This hard ionization technique can cause fragmentation of the molecule, providing clues about its substructures.

Electrospray Ionization (ESI): A soft ionization method, ESI is well-suited for determining the molecular weight of the intact this compound molecule. lehigh.edu

The combined data from NMR and MS analyses allow for the unambiguous structural elucidation of this compound. amazonaws.com

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Identifies the types and number of hydrogen atoms and their neighboring environments. |

| ¹³C NMR | Chemical shifts of carbon signals. | Reveals the carbon framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks between nuclei. | Establishes the bonding connectivity between atoms. |

| HRMS (ESI) | Precise mass-to-charge ratio (m/z). | Determines the exact molecular formula. |

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential biophysical technique for the separation, identification, and purification of compounds from a mixture. nih.gov In the context of this compound research, various chromatographic methods are employed to isolate it from complex biological extracts and to quantify its presence. The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. nih.gov This technique offers high resolution and sensitivity. nih.gov

Analytical HPLC: Used to identify and quantify this compound in a sample. By comparing the retention time and detector response of a peak in the sample to that of a known this compound standard, its presence and concentration can be determined.

Preparative HPLC: Employed to isolate larger quantities of pure this compound from a mixture for further studies. teledynelabs.com

The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is optimized to achieve the best separation. frontiersin.org

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for preliminary analysis and for monitoring the progress of chemical reactions or purification processes. It helps in the initial identification of this compound in a mixture by comparing its retention factor (Rf) value with a standard.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Principle | Application in this compound Research |

| Analytical HPLC | High-pressure separation on a column. | Identification and quantification of this compound in extracts. |

| Preparative HPLC | Similar to analytical HPLC but on a larger scale. | Isolation and purification of this compound for further analysis. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, qualitative analysis and monitoring of purification. |

Metabolomics Profiling in this compound Research

Metabolomics is the comprehensive study of the complete set of small molecules (metabolites) within a biological system. unimi.it In this compound research, metabolomics profiling is a powerful approach to understand its production and biological role. frontiersin.orgresearchgate.net This often involves comparing the metabolic profiles of microorganisms or plants that produce this compound under different conditions.

Advanced analytical platforms, typically coupling a separation technique with a detection method, are central to metabolomics.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a widely used platform in targeted metabolomics. unimi.it It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry to identify and quantify a wide range of metabolites, including this compound, in complex biological samples. unimi.it

Metabolic Profiling: By analyzing the changes in the levels of this compound and other related metabolites, researchers can gain insights into the biosynthetic pathways and regulatory networks involved in its production. frontiersin.org For instance, co-cultivation studies coupled with metabolic profiling can reveal how interactions with other organisms influence this compound synthesis. frontiersin.org

Metabolomics studies provide a holistic view of the biochemical status of an organism and can uncover the broader biological context in which this compound is produced and functions.

Ecological and Biotechnological Significance of Isosulochrin

Role of Isosulochrin in Fungal-Host and Intermicrobial Interactions

This compound, a secondary metabolite produced by various fungi, plays a significant role in the intricate interactions between fungi and their hosts, as well as in the competitive dynamics among different microbial species. nih.govufmg.br As a chemical messenger and a competitive tool, this compound influences the ecological balance within microbial communities. researchgate.net

Endophytic fungi, which reside within plant tissues without causing apparent harm, often produce a diverse array of secondary metabolites, including this compound. ufmg.brresearchgate.net These compounds are not merely metabolic byproducts but are believed to be crucial for the symbiotic relationship between the fungus and its host plant. ufmg.br For instance, the production of antimicrobial compounds like this compound by an endophytic fungus can help protect the host plant from pathogens. ufmg.br This protective role is a key aspect of the balanced antagonism that often characterizes fungus-host relationships, where the fungus provides a benefit to the host in exchange for nutrients and shelter. ufmg.br The interactions are complex and can shift from symbiotic to pathogenic depending on environmental conditions and the physiological state of both the fungus and the host. ufmg.brnih.gov

In the context of intermicrobial interactions, this compound can act as an antagonistic agent, inhibiting the growth of competing microorganisms. researchgate.net This is particularly important in environments with limited resources, where fungi compete for space and nutrients. researchgate.netresearchgate.net The production of such secondary metabolites is a key strategy for establishing and maintaining a niche. nih.gov For example, the co-cultivation of different microbial species has been shown to induce the production of secondary metabolites that are not produced in axenic cultures, highlighting their role in microbial communication and competition. researchgate.netnih.gov The presence of this compound has been detected in co-cultures of fungi and bacteria, suggesting its involvement in these complex interactions. researchgate.net

Furthermore, the regulation of this compound production is often linked to the fungus's response to environmental stress. nih.gov For example, in Pestalotiopsis fici, the bZIP transcription factor PfZipA regulates the production of this compound in response to oxidative stress. nih.govnih.gov This suggests that this compound may play a role in protecting the fungus from damaging reactive oxygen species, further underscoring its importance for fungal survival and its ability to thrive in competitive environments. nih.gov

Potential for Bioproduction and Sustainable Sourcing

The growing interest in bioactive compounds for various applications has highlighted the need for sustainable and efficient production methods. barillagroup.comkeelvar.comivalua.comeoxs.comecovadis.com this compound, with its potential biological activities, is a candidate for bioproduction, which offers an alternative to chemical synthesis and extraction from natural sources. researchgate.netontosight.ai Fungal fermentation is a promising avenue for the production of this compound. researchgate.net

Several fungal species have been identified as producers of this compound, including those from the genera Aspergillus, Pestalotiopsis, and Chaetomium. researchgate.netmdpi.comnih.gov Research into optimizing fermentation conditions is crucial for enhancing the yield of this compound. This includes manipulating culture media, temperature, pH, and aeration. mdpi.com

One of the key strategies to enhance the production of secondary metabolites like this compound is through co-cultivation or mixed fermentation. nih.gov Growing two or more microorganisms together can mimic natural microbial interactions and trigger the activation of silent biosynthetic gene clusters (BGCs), which are sets of genes responsible for producing a specific secondary metabolite. researchgate.netresearchgate.netnih.gov For instance, the production of this compound was detected in co-cultures of Chaetomium sp. with other microbes, whereas it was absent in axenic cultures. researchgate.net

Another approach to boost production is through epigenetic modification. jelsciences.com The use of epigenetic modifiers, such as suberoylanilide hydroxamic acid (SAHA) and 5-azacytidine (B1684299), has been shown to induce or enhance the production of this compound in Chaetomium sp. researchgate.netjelsciences.comcovenantuniversity.edu.ng These compounds work by altering the chromatin structure, making previously silent gene clusters accessible for transcription.

Sustainable sourcing of raw materials for fermentation media is also an important consideration. barillagroup.comkeelvar.comivalua.comeoxs.comecovadis.com Utilizing agricultural or industrial byproducts as substrates can reduce costs and the environmental impact of the production process. mdpi.com For example, studies have explored the use of soybean processing by-products like okara and soy whey for mycoprotein production by Aspergillus oryzae, a strategy that could potentially be adapted for the production of other fungal metabolites. mdpi.com

Table 1: Fungal Sources and Strategies for this compound Production

| Fungal Genus | Production Strategy | Key Findings | Reference(s) |

| Chaetomium | Co-culture | This compound detected in co-cultures but not in axenic fungal cultures. | researchgate.net |

| Chaetomium | Epigenetic Modification | Treatment with SAHA or 5-azacytidine enhanced accumulation of this compound. | researchgate.netcovenantuniversity.edu.ng |

| Pestalotiopsis | Standard Fermentation | Identified as a natural producer of this compound. | mdpi.comresearchgate.net |

| Aspergillus | Standard Fermentation | Known to produce this compound. | nih.gov |

Future Prospects for this compound in Biosynthetic and Synthetic Biology

The fields of biosynthetic and synthetic biology offer exciting prospects for the future production and diversification of this compound and related compounds. youtube.comwikipedia.orgted.comoecd.org These disciplines aim to understand and engineer biological systems for novel applications. youtube.comwikipedia.org

A key area of research is the identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production. nih.govcore.ac.ukdocksci.comnih.govu-tokyo.ac.jprsc.org BGCs contain all the genetic information necessary to synthesize a particular secondary metabolite. nih.gov Once the this compound BGC is identified, it can be manipulated to increase yields or to produce novel derivatives. For example, the putative gene cluster for geodin, a related compound, has been studied in Aspergillus terreus. core.ac.ukresearchgate.net

Heterologous expression, which involves transferring the BGC from its native producer into a more manageable host organism (a "chassis"), is a powerful strategy. youtube.com This can overcome challenges associated with the slow growth or difficult genetic manipulation of the original fungal strain. Well-characterized fungi like Aspergillus nidulans or yeast like Saccharomyces cerevisiae are often used as chassis hosts for this purpose. nih.gov

Synthetic biology tools, such as CRISPR-Cas9 gene editing, can be used to precisely modify the BGC. nih.gov This could involve:

Promoter engineering: Replacing the native promoter with a stronger, inducible promoter to increase gene expression and, consequently, this compound production.

Gene knockout or overexpression: Deleting genes for competing pathways to redirect metabolic flux towards this compound synthesis or overexpressing key enzymes within the pathway.

Enzyme engineering: Modifying the enzymes within the BGC to alter their substrate specificity, potentially leading to the creation of novel this compound analogs with different properties.

Furthermore, understanding the regulatory networks that control the expression of the this compound BGC is crucial. nih.gov As mentioned, transcription factors like PfZipA in Pestalotiopsis fici are involved in regulating its production in response to stress. nih.govnih.gov Manipulating these regulatory elements can provide another layer of control over this compound synthesis.

The integration of metabolomics with genomics will be instrumental in these efforts. mdpi.com Metabolomic analysis can provide a detailed picture of the metabolic state of the fungus, helping to identify bottlenecks in the biosynthetic pathway and informing strategies for metabolic engineering. mdpi.com By combining these advanced techniques, the future holds significant potential for the sustainable and scalable production of this compound and the generation of new, valuable compounds for various biotechnological applications. mdpi.commdpi.com

Conclusions and Future Research Directions

Current Understanding and Research Gaps in Isosulochrin Studies

Current scientific understanding of this compound is primarily centered on its role as a biosynthetic precursor. It is a known intermediate in the pathway leading to more complex molecules, such as the diphenyl ether pestheic acid. researchgate.net The compound has been isolated from several endophytic fungi, most notably species of Pestalotiopsis and Chaetomium. mdpi.comnih.gov Research has established that its production can be significantly influenced by culture conditions. For instance, co-culturing an endophytic Chaetomium sp. with the bacterium Bacillus subtilis can induce the production of this compound. acs.org Furthermore, its accumulation can be enhanced through epigenetic modification, using chemical elicitors like 5-azacytidine (B1684299) (a DNA methyltransferase inhibitor) and suberoylanilide hydroxamic acid (SAHA, a histone deacetylase inhibitor). nih.govmdpi.com

Despite this progress, significant research gaps persist. A primary limitation is the lack of comprehensive studies on the intrinsic biological activities of this compound itself. While its derivatives often exhibit notable bioactivities, this compound has frequently been reported as inactive or having only weak effects in the assays conducted. jelsciences.comresearchgate.net This leaves its specific molecular targets and mechanisms of action largely uncharacterized. The ecological purpose of this compound in its producing organisms is another area that remains speculative.

Key research gaps are summarized below:

Comprehensive Bioactivity Profiling: The full spectrum of this compound's biological activities against a wide range of targets (e.g., different cancer cell lines, microbial pathogens, enzymatic assays) is yet to be explored.

Mechanism of Action: For any observed bioactivity, the underlying molecular mechanism has not been elucidated.

Ecological Role: The function of this compound for the producing fungus, whether in defense, signaling, or development, is unknown.

Regulation of Biosynthesis: While the core biosynthetic gene cluster has been identified, the precise regulatory networks, including the roles of global and pathway-specific transcription factors that control its expression under different environmental or symbiotic conditions, are not fully understood. acs.org

Emerging Avenues in this compound Biosynthetic and Mechanistic Research

Future research on this compound is poised to advance through several emerging technological and methodological avenues. These approaches promise to deepen our understanding of its biosynthesis and enzymatic machinery, and to unlock its potential for generating novel chemical diversity.

One of the most promising areas is the application of epigenetic modification . The deliberate use of small-molecule epigenetic modifiers, such as DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, has proven effective in activating silent or weakly expressed biosynthetic gene clusters (BGCs). nih.govnih.gov This strategy not only enhances the yield of this compound but also holds the potential to trigger the production of previously unobserved, structurally related compounds. mdpi.comnih.gov

Co-cultivation techniques, mimicking the natural interactions between microorganisms, represent another powerful tool. The induction of this compound production in Chaetomium sp. when grown with B. subtilis highlights that microbial crosstalk can unlock cryptic metabolic pathways. nih.govresearchgate.net Exploring different co-culture pairings could lead to the discovery of new this compound derivatives.

Advances in synthetic biology and genetic engineering are opening new doors for mechanistic research. tandfonline.com This includes:

Heterologous Expression: Transferring the this compound BGC from its native fungus into a more genetically tractable host organism allows for cleaner production and easier functional characterization of the individual biosynthetic enzymes.

Gene Manipulation: Targeted deletion or overexpression of genes within the cluster, such as those encoding methyltransferases or oxidases, can confirm their function and be used to generate novel analogues. mdpi.com

Enzyme-Level Mechanistic Studies: Detailed biochemical and structural analysis of key enzymes, like the flavin-dependent halogenase (PtaM) that converts this compound to chlorothis compound (B1245648), can reveal insights into their substrate specificity and catalytic mechanisms, which could be harnessed for biocatalytic applications. mdpi.com

Finally, biomimetic chemical synthesis offers a parallel route to explore the chemical space around this compound. Synthesizing the molecule and its proposed intermediates in the lab can help verify biosynthetic pathways and provide access to derivatives that may not be produced naturally. acs.org

| Research Avenue | Description | Potential Outcome | Reference |

|---|---|---|---|

| Epigenetic Modification | Use of chemical inhibitors (e.g., 5-azacytidine, SAHA) to alter chromatin structure and activate gene expression. | Enhanced yield of this compound; discovery of novel, cryptic derivatives. | nih.govnih.gov |

| Microbial Co-cultivation | Growing the producing fungus with other microorganisms (e.g., bacteria) to induce secondary metabolite production through interaction. | Activation of silent pathways; identification of new natural products induced by microbial signaling. | nih.govresearchgate.net |

| Heterologous Expression | Moving the this compound biosynthetic gene cluster to a well-characterized host for controlled production and study. | Simplified analysis of biosynthetic enzymes; engineered production of this compound and its analogues. | tandfonline.com |

| Biomimetic Synthesis | Laboratory synthesis that mimics the steps of the natural biosynthetic pathway. | Confirmation of biosynthetic hypotheses; creation of non-natural derivatives for bioactivity screening. | acs.org |

Translational Potential of this compound Research

While this compound itself has demonstrated limited direct therapeutic utility in studies to date, the research surrounding it possesses significant translational potential across several sectors, including medicine and biotechnology. researchgate.netmdpi.com

The primary value of this compound lies in its role as a chemical scaffold . It is a crucial building block for more complex and often more bioactive fungal metabolites, such as pestheic acid and the cytotoxic chloropupukeananes. researchgate.net Understanding and controlling the biosynthesis of this compound is the first step toward the engineered biosynthesis of these more valuable downstream products. By manipulating the enzymes that act upon the this compound core—for example, halogenases, oxidases, and cyclases—it may be possible to generate a library of novel analogues with potentially enhanced or entirely new therapeutic properties, such as improved cytotoxicity against cancer cells or broader antimicrobial activity. mdpi.com

The enzymes discovered within the this compound biosynthetic pathway also have standalone biotechnological potential . Fungal halogenases, for example, are of great interest for their ability to perform regioselective halogenation of complex organic molecules under mild conditions—a challenging transformation in traditional organic chemistry. mdpi.com The halogenase that chlorinates this compound could potentially be developed as a biocatalyst for industrial applications.

Furthermore, the knowledge gained from optimizing this compound production in fungi has broader implications for the industrial fermentation of natural products. nih.gov Strategies like epigenetic modification and co-culture, proven to enhance this compound yields, are part of a growing toolkit for unlocking the full biosynthetic potential of fungi, which can be applied to produce other valuable compounds for the pharmaceutical, agricultural, and food industries. nih.govufmg.br

| Area of Potential | Description | Example Application | Reference |

|---|---|---|---|

| Drug Discovery Scaffold | Using the this compound core structure as a starting point for generating new, more potent molecules. | Creation of novel anticancer or antimicrobial agents by modifying the this compound backbone. | researchgate.netmdpi.com |

| Industrial Biocatalysis | Harnessing unique enzymes from the biosynthetic pathway for use in chemical synthesis. | Employing the this compound halogenase for regioselective chlorination of other chemicals. | mdpi.com |

| Fermentation Technology | Applying methods used to enhance this compound production to other fungal fermentation processes. | Using epigenetic modifiers to increase the yield of other valuable fungal metabolites like antibiotics or enzymes. | nih.gov |

Q & A

Q. What are the established synthetic pathways for Isosulochrin, and what key intermediates are involved?

this compound is synthesized via selective chlorination of phenolic precursors followed by biomimetic oxidation and cyclization. Key intermediates include chlorinated resorcinol derivatives (e.g., 17a/b) and ketones (e.g., 21a/b), which undergo Dess-Martin periodinane oxidation and hydrogenolysis. The final structure is confirmed through NMR and HPLC analysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, particularly for verifying chlorination patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Reproducible retention times and spectral matches to literature data validate results .

Q. What biological activities have been reported for this compound, and what assay systems are commonly used?

this compound derivatives exhibit selective inhibition of endothelin-1 (ET-1) receptors and modulate intracellular calcium ion concentrations. Assays include receptor-binding studies using radiolabeled ligands (e.g., ¹²⁵I-ET-1) and fluorometric calcium flux measurements in endothelial cell lines. Dose-response curves and IC₅₀ calculations are critical for quantifying activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in the chlorination of phenolic precursors during this compound synthesis?

Selectivity in chlorination is influenced by amine additives (e.g., 2,2,6,6-tetramethylpiperidine) and solvent polarity. For example, using 5% Pd/BaSO₄ in ethanol enhances regioselectivity for the 4-position over the 6-position. Systematic variation of catalyst loading (10–20% Pd(OH)₂/C) and hydrogen pressure (1–3 atm) can reduce byproduct formation .

Q. What strategies address contradictions in reported synthetic yields of this compound across studies?

Discrepancies often arise from differences in precursor purity or reaction scaling. To resolve this, researchers should:

Q. How do biomimetic approaches facilitate the conversion of this compound into derivatives like maldoxin, and what experimental validations are required?

Biomimetic pathways involve oxidative cyclization of spirofuranone intermediates (e.g., 6a/b) under acidic conditions. Validation requires:

- Tracking reaction progress via thin-layer chromatography (TLC).

- Isolating intermediates (e.g., dihydromaldoxin) for X-ray crystallography.

- Comparing spectral data with natural products isolated from fungal sources .

Q. What computational methods can predict the reactivity of this compound derivatives in Diels-Alder reactions?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves synthesizing dienophiles (e.g., quinones) and monitoring cycloaddition kinetics via ¹H NMR. Chlorine substituents are shown to enhance dienophile reactivity by lowering LUMO energy .

Q. How can researchers ensure reproducibility in scaling up this compound synthesis for collaborative studies?

Detailed protocols must include:

- Catalyst activation steps (e.g., pre-reduction of Pd catalysts under H₂).

- Strict control of reaction parameters (e.g., 50-minute hydrogenation in ethanol).

- Cross-validation of analytical data across labs using shared reference standards .

Methodological Resources

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

- Data Analysis : Apply statistical tools (e.g., ANOVA for yield comparisons) and open-source software (e.g., MestReNova for NMR processing) .

- Literature Review : Leverage Google Scholar’s advanced search with keywords like “this compound synthesis” AND “biomimetic” to identify mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.